molecular formula C7H4BrF3O B037033 2-Bromo-3-(trifluoromethyl)phenol CAS No. 1214323-39-3

2-Bromo-3-(trifluoromethyl)phenol

Cat. No.: B037033
CAS No.: 1214323-39-3
M. Wt: 241 g/mol
InChI Key: MMCHLKGIGWXAIF-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)phenol

Scientific Research Applications

DNA Binding and Urease Inhibition Studies

2-Bromo-3-(trifluoromethyl)phenol and its derivatives have been investigated for their potential in DNA binding and urease inhibition. Studies have demonstrated strong interaction with Salmon sperm DNA (SS-DNA) through intercalation mode, which could have implications for genetic research and potential therapeutic applications. Additionally, their antioxidant properties and inhibitory effects on urease activity highlight their potential in medicinal chemistry (Rasool et al., 2021).

Aza-Michael/Hydroxyalkylation Reactions

Research on 2-Bromo-3-arylpropenyl trifluoromethyl ketones, a category that includes this compound, has revealed their capability to undergo aza-Michael/hydroxyalkylation domino reactions. This process leads to the formation of 2-amino-1-trifluoromethyl indenols, which are valuable in organic synthesis and could be used for the development of novel pharmaceuticals (Rulev et al., 2007).

Chemical Synthesis and Catalysis

Studies have shown that this compound plays a crucial role in various chemical synthesis processes. For instance, it's involved in the nucleophilic attack on π-allyl Pd complexes, leading to the production of certain palladacyclobutane derivatives, which are significant in catalytic processes (Organ et al., 1998). Additionally, its derivatives are used in the synthesis of 3-trifluoromethylated piperazin-2-ones, showcasing its versatility in organic chemistry (Rulev et al., 2013).

Bromination Reactions in Organic Chemistry

The compound has been utilized in studies focusing on bromination reactions, particularly in the context of phenols and related organic compounds. This research provides insights into reaction mechanisms and product formation in organic synthesis, which are fundamental in pharmaceutical and chemical industries (Fischer & Henderson, 1983).

Environmental Analysis

In environmental analysis, derivatives of this compound have been used for the characterization of certain bacterial metabolites. This application is crucial in understanding environmental contamination and degradation processes (Fujita et al., 2001).

Corrosion Inhibition

Research has demonstrated the use of this compound derivatives in inhibiting corrosion of carbon steel. This application is significant in the field of materials science and engineering, offering solutions to corrosion-related problems in various industries (El-Lateef et al., 2015).

Synthesis of Functionalized Aromatic Compounds

This chemical has also been utilized in the synthesis of functionalized aromatic compounds, including aryl trifluoromethyl ethers. Such compounds are essential in the development of various pharmaceutical and agricultural products (Zhou et al., 2016).

Safety and Hazards

2-Bromo-3-(trifluoromethyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCHLKGIGWXAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624201
Record name 2-Bromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-39-3
Record name 2-Bromo-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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